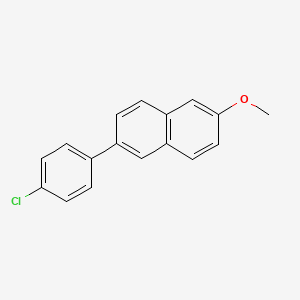
2-(4-Chlorophenyl)-6-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-6-methoxynaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 4-chlorophenyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-methoxynaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, 4-chlorobenzene, and methanol.
Friedel-Crafts Alkylation: The naphthalene undergoes Friedel-Crafts alkylation with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4-chlorophenyl)naphthalene.
Methoxylation: The resulting compound is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid to introduce the methoxy group at the 6-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenes and other substituted derivatives.
科学研究应用
2-(4-Chlorophenyl)-6-methoxynaphthalene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxynaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
2-(4-Bromophenyl)-6-methoxynaphthalene: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-6-hydroxynaphthalene: Similar but with a hydroxyl group instead of a methoxy group.
2-(4-Chlorophenyl)-naphthalene: Lacks the methoxy group.
Uniqueness: 2-(4-Chlorophenyl)-6-methoxynaphthalene is unique due to the presence of both the 4-chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its reactivity and potential therapeutic effects compared to similar compounds.
属性
分子式 |
C17H13ClO |
|---|---|
分子量 |
268.7 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,1H3 |
InChI 键 |
GAYKDWQALHEEGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


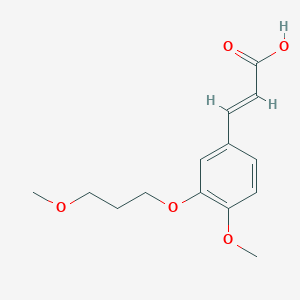
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
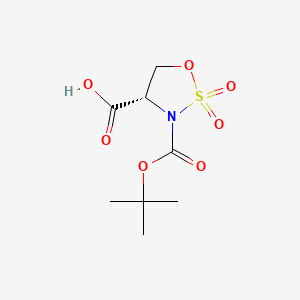
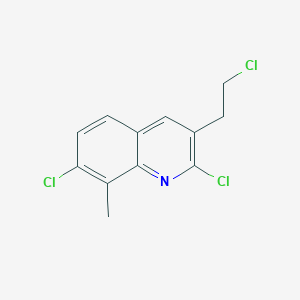
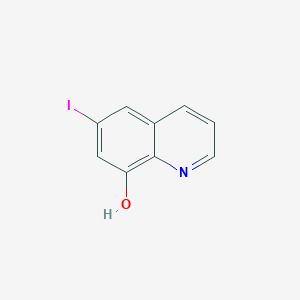

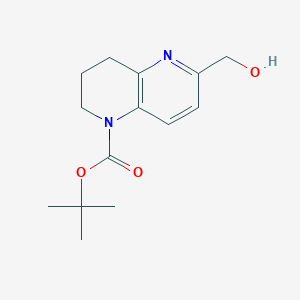

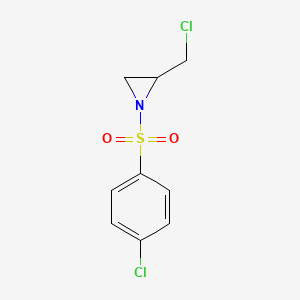


![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)


